![molecular formula C24H28N4O4 B606663 Chroman 1 CAS No. 1273579-40-0](/img/structure/B606663.png)
Chroman 1
Overview
Description
Chroman 1 is a highly potent and selective ROCK2 (Rho-kinase) inhibitor . It exhibits more than 2000-fold selectivity for ROCK2 over a range of related kinases including MRCK, PKA, and AKT1 . It is used to improve cell survival after cryogenesis .
Synthesis Analysis
The synthesis of chroman derivatives, including Chroman 1, often involves a three-step method that includes Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .Molecular Structure Analysis
The molecular formula of Chroman 1 is C24H28N4O4 . The molecular weight is 436.50 .Physical And Chemical Properties Analysis
Chroman 1 is a white to pink solid . It is soluble to 100 mM in DMSO and to 5 mM in water . It should be stored at -20°C .Scientific Research Applications
Synthetic Approaches and Bioactivities : Chroman-4-one, a structure related to Chroman-1, is significant in heterocyclic chemistry and drug discovery. It serves as an important intermediate and building block in organic synthesis and drug design. This compound and its derivatives, such as benzylidene-4-chromanones and flavanones, show diverse biological relevance (Emami & Ghanbarimasir, 2015).
Therapeutic Scaffold : Chroman-4-one, closely related to Chroman-1, acts as a pivotal building block in medicinal chemistry for designing novel lead compounds. Despite its significant biological activities, challenges remain in synthesizing chromanone analogs efficiently and cost-effectively (Kamboj & Singh, 2021).
Mechanochromic Luminescence : Research on luminescent chromism, involving compounds like Chroman-1, has led to the development of smart materials. These materials can show instant, biphasic color switching and spontaneous reversibility, which is useful for mechanical sensing (Mutai et al., 2020).
Chromanic Liquid Crystals : Chromonic liquid crystals, formed by the self-organization of aromatic compounds like Chroman-1 in aqueous solutions, have been extensively researched. They are used in commercial chromonic dyes, drugs, and as functional materials and biosensors (Tam-Chang & Huang, 2008).
Gene Expression Visualization : Chroman derivatives have been utilized in developing systems to visualize gene activity in living cells. This includes examining the spatial organization and timing of gene expression in vivo (Tsukamoto et al., 2000).
Chromotherapy : Chromotherapy, a treatment method using colors, is another interesting application. Research in this field, potentially involving chroman derivatives, provides insights into the relationship between the human body and colors (Azeemi & Raza, 2005).
Safety And Hazards
properties
IUPAC Name |
(3S)-N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-28(2)8-9-31-23-12-16(19-13-25-26-14-19)4-6-21(23)27-24(29)18-10-17-11-20(30-3)5-7-22(17)32-15-18/h4-7,11-14,18H,8-10,15H2,1-3H3,(H,25,26)(H,27,29)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFMCPHQNWGXGE-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3CC4=C(C=CC(=C4)OC)OC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)[C@H]3CC4=C(C=CC(=C4)OC)OC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735357 | |
Record name | (3S)-N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman 1 | |
CAS RN |
1273579-40-0 | |
Record name | (3S)-N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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